(3S,4R)-4-methylpyrrolidin-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-methylpyrrolidin-3-olhydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their biological activity and structural diversity. The specific stereochemistry of this compound makes it an important intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methylpyrrolidin-3-olhydrochloride can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. For example, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions . The use of Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methylpyrrolidin-3-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
(3S,4R)-4-methylpyrrolidin-3-olhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3S,4R)-4-methylpyrrolidin-3-olhydrochloride can be compared with other similar compounds, such as:
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a similar pyrrolidine ring structure but with different substituents, leading to different biological activities and applications.
(3S,4S)-3-methoxy-4-methylaminopyrrolidine: Another stereoisomer with distinct properties and uses in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity compared to its isomers and analogs.
Properties
CAS No. |
1821737-27-2; 265108-42-7 |
---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 |
IUPAC Name |
(3S,4R)-4-methylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
VBEGDUJNLVSIES-TYSVMGFPSA-N |
SMILES |
CC1CNCC1O.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.